3-(1-Chlorobutan-2-yl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a thiolane ring and a chlorobutan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 1-chlorobutan-2-yl with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like thionyl chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Chlorobutan-2-yl derivatives: Compounds with similar structures but different substituents on the thiolane ring.
Thiolane-1,1-dione derivatives: Compounds with variations in the substituents on the thiolane ring.
Uniqueness
3-(1-Chlorobutan-2-yl)-1lambda6-thiolane-1,1-dione is unique due to its specific combination of a chlorobutan-2-yl group and a thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H15ClO2S |
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Molecular Weight |
210.72 g/mol |
IUPAC Name |
3-(1-chlorobutan-2-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15ClO2S/c1-2-7(5-9)8-3-4-12(10,11)6-8/h7-8H,2-6H2,1H3 |
InChI Key |
NKJYZFOGWQEQRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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